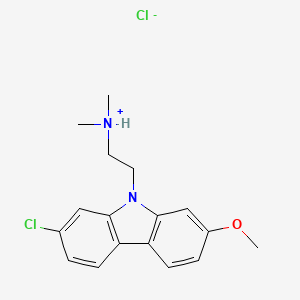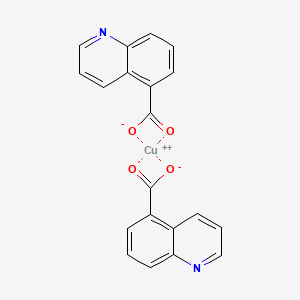
2,2-Dichloro-1,4-butanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-1,4-butanediol is an organic compound with the molecular formula C4H8Cl2O2. It is a colorless, crystalline solid that is soluble in water and organic solvents. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Dichloro-1,4-butanediol can be synthesized through several methods. One common method involves the chlorination of 1,4-butanediol. The reaction typically occurs in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction proceeds as follows:
HOCH2CH2CH2CH2OH+2SOCl2→ClCH2CH2CH2CH2Cl+2SO2+2HCl
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloro-1,4-butanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Less chlorinated derivatives.
Substitution: Compounds with new functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
2,2-Dichloro-1,4-butanediol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,2-Dichloro-1,4-butanediol involves its interaction with specific molecular targets. It can act as an alkylating agent, modifying nucleophilic sites in biological molecules. This interaction can lead to changes in the structure and function of proteins, nucleic acids, and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Butanediol: A diol with similar structural features but without chlorine atoms.
2,3-Dichloro-1,4-butanediol: Another chlorinated butanediol with chlorine atoms at different positions.
1,2-Dichloroethane: A simpler chlorinated compound with two chlorine atoms on an ethane backbone
Uniqueness
2,2-Dichloro-1,4-butanediol is unique due to the specific positioning of its chlorine atoms, which influences its reactivity and applications. The presence of two chlorine atoms on the same carbon atom makes it a valuable intermediate in various chemical syntheses .
Propriétés
Numéro CAS |
3127-13-7 |
|---|---|
Formule moléculaire |
C4H8Cl2O2 |
Poids moléculaire |
159.01 g/mol |
Nom IUPAC |
2,2-dichlorobutane-1,4-diol |
InChI |
InChI=1S/C4H8Cl2O2/c5-4(6,3-8)1-2-7/h7-8H,1-3H2 |
Clé InChI |
PFWJNHDVLGNPAX-UHFFFAOYSA-N |
SMILES canonique |
C(CO)C(CO)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5E)-5-[(5-methoxy-1H-indol-3-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15342167.png)

![2-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid](/img/structure/B15342184.png)
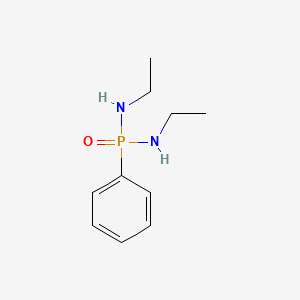
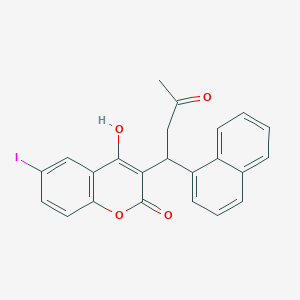
![2',4'-Difluoro-4-[(4-nitrobenzoyl)oxy][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15342218.png)

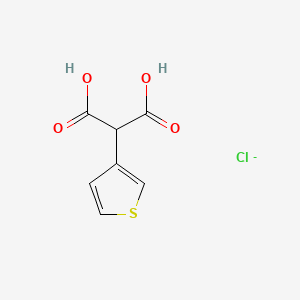
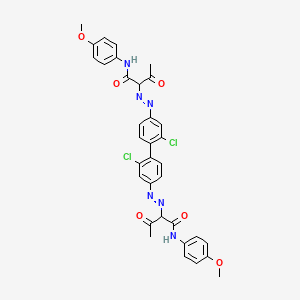
![4-[4-(4-Carbamoyl-2,3,5,6-tetrafluorophenoxy)-2,3,5,6-tetrafluorophenoxy]-2,3,5,6-tetrafluorobenzamide](/img/structure/B15342226.png)
